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These application notes provide a detailed protocol for the determination of caspase-3 activity

in cell lysates using the fluorogenic substrate Ac-DNLD-AMC (N-Acetyl-Asp-Asn-Leu-Asp-7-

amido-4-methylcoumarin). The assay is based on the proteolytic cleavage of the DNLD

tetrapeptide sequence by activated caspase-3, which releases the fluorescent 7-amino-4-

methylcoumarin (AMC) group. The fluorescence intensity is directly proportional to the

caspase-3 activity in the sample.

While the more common substrate for caspase-3 is Ac-DEVD-AMC, Ac-DNLD-AMC can also

serve as a valuable tool for assessing caspase-3 activity. The protocols provided herein are

based on established methodologies for caspase-3 assays utilizing AMC-based substrates and

are applicable to Ac-DNLD-AMC.

I. Buffer Composition and Preparation
Accurate and consistent buffer preparation is critical for reliable assay results. The following

tables detail the composition of the necessary lysis and assay buffers.

Table 1: Cell Lysis Buffer Composition
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Component
Stock
Concentration

Final
Concentration

Volume for 10 mL

HEPES 1 M 50 mM 500 µL

CHAPS 10% (w/v) 0.1% (w/v) 100 µL

DTT 1 M 5 mM 50 µL

Protease Inhibitor

Cocktail
100X 1X 100 µL

Nuclease-free Water - - to 10 mL

pH - 7.4 -

Table 2: 2X Reaction Buffer Composition

Component
Stock
Concentration

Final
Concentration (2X)

Volume for 10 mL

HEPES 1 M 40 mM 400 µL

EDTA 0.5 M 4 mM 80 µL

CHAPS 10% (w/v) 0.2% (w/v) 200 µL

DTT 1 M 10 mM 100 µL

Nuclease-free Water - - to 10 mL

pH - 7.4 -

Preparation Protocols:
1. Cell Lysis Buffer (1X):

To prepare 10 mL of 1X Cell Lysis Buffer, start with approximately 9 mL of nuclease-free

water.

Add the components listed in Table 1 in the specified order, ensuring each component is fully

dissolved before adding the next.
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Adjust the pH to 7.4 with NaOH or HCl if necessary.

Bring the final volume to 10 mL with nuclease-free water.

Store the buffer at 4°C for short-term use (up to one week) or at -20°C for long-term storage.

Add DTT and protease inhibitors fresh from stock solutions just before use.

2. Reaction Buffer (1X):

The 2X Reaction Buffer should be diluted to 1X with nuclease-free water immediately before

setting up the assay.

To prepare the 1X Reaction Buffer, mix an equal volume of the 2X Reaction Buffer with

nuclease-free water.

Ensure DTT is added to the 2X Reaction Buffer from a 1 M stock just before dilution to its

final working concentration.[1]

II. Experimental Protocols
A. Cell Lysate Preparation

Cell Culture and Treatment: Plate cells at a density of 1-2 x 10^6 cells/mL in an appropriate

culture vessel. Induce apoptosis using the desired experimental treatment. An untreated cell

population should be included as a negative control.

Cell Harvesting:

For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

For adherent cells, gently scrape the cells and transfer them to a centrifuge tube. Pellet

the cells as described for suspension cells.

Washing: Wash the cell pellet once with ice-cold PBS to remove any residual media.

Centrifuge again and discard the supernatant.

Lysis: Resuspend the cell pellet in ice-cold 1X Cell Lysis Buffer. A general guideline is to use

50 µL of lysis buffer per 1-5 x 10^6 cells.[2]
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Incubation: Incubate the cell suspension on ice for 10-20 minutes to ensure complete lysis.

Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet the cellular

debris.

Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic

proteins, to a pre-chilled microcentrifuge tube. This is the cell lysate.

Protein Quantification: Determine the protein concentration of the cell lysate using a

standard protein assay method (e.g., BCA assay). This is crucial for normalizing the

caspase-3 activity.

B. Caspase-3 Activity Assay
Prepare Reagents:

Prepare 1X Reaction Buffer by diluting the 2X stock.

Prepare the Ac-DNLD-AMC substrate solution. The optimal concentration may need to be

determined empirically but is typically in the range of 20-50 µM. Dilute the stock solution

(typically in DMSO) with 1X Reaction Buffer.

Assay Setup:

In a black, flat-bottom 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of

protein) to each well.

Include a blank control well containing 50 µL of 1X Cell Lysis Buffer instead of cell lysate.

As a positive control, a purified, active caspase-3 can be used.

To each well, add 50 µL of 1X Reaction Buffer.

Initiate Reaction: Add 5 µL of the Ac-DNLD-AMC substrate solution to each well to initiate

the reaction. The final volume in each well will be approximately 105 µL.

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time

can be optimized based on the level of caspase-3 activity.
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Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate

reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460

nm.[3]

III. Data Presentation
Table 3: Comparison of Fluorogenic Caspase-3 Substrates

Substrate
Amino Acid
Sequence

Excitation
(nm)

Emission (nm)
Reported Km
for Caspase-3

Ac-DNLD-AMC
Ac-Asp-Asn-Leu-

Asp-AMC
340-360 440-460

Data not readily

available

Ac-DEVD-AMC
Ac-Asp-Glu-Val-

Asp-AMC
340-360 440-460 ~10 µM[4]

IV. Signaling Pathway and Experimental Workflow
Diagrams
Caspase-3 Activation Signaling Pathway
The activation of caspase-3 is a central event in the apoptotic cascade, which can be initiated

through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor)

pathways.
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Start:
Cell Culture & Apoptosis Induction

1. Harvest Cells
(Suspension or Adherent)

2. Wash with
Ice-Cold PBS

3. Lyse Cells with
1X Lysis Buffer

4. Centrifuge to
Pellet Debris

5. Collect Supernatant
(Cell Lysate)

6. Quantify Protein
Concentration

7. Prepare Assay Plate:
Lysate + Reaction Buffer

8. Add Ac-DNLD-AMC
Substrate

9. Incubate at 37°C
(Protect from Light)

10. Measure Fluorescence
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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